N-Acetyl-4-methylamphetamine

Description

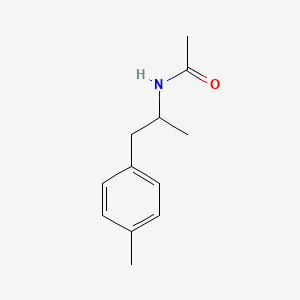

Structure

3D Structure

Properties

CAS No. |

959111-10-5 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-[1-(4-methylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H17NO/c1-9-4-6-12(7-5-9)8-10(2)13-11(3)14/h4-7,10H,8H2,1-3H3,(H,13,14) |

InChI Key |

KBTGJRGRKGZEDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Acetyl 4 Methylamphetamine

Direct Acetylation Pathways for 4-Methylamphetamine Synthesis

The most direct method for preparing N-Acetyl-4-methylamphetamine is through the acetylation of 4-methylamphetamine. This process is a standard chemical transformation often used in analytical chemistry to create derivatives of compounds for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). gtfch.orgresearchgate.net The preparation of acetyl, formyl, trifluoroacetyl, and heptafluorobutyryl derivatives of 4-methylamphetamine has been documented for analytical identification purposes. gtfch.orgresearchgate.net

The reaction involves treating 4-methylamphetamine, which contains a secondary amine group, with an acetylating agent. Acetic anhydride (B1165640) is a common reagent used for this purpose. researchgate.netgoogle.com In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This leads to the formation of a stable amide bond, resulting in this compound and acetic acid as a byproduct.

| Reactant | Reagent | Product |

| 4-Methylamphetamine | Acetic Anhydride | This compound |

Characterization of Synthetic Byproducts Relevant to this compound Formation

The analysis of impurities and byproducts in a synthesized chemical sample can provide significant insight into the synthetic route employed. jst.go.jpnih.gov In the context of 4-methylamphetamine and its acetylated derivative, several byproducts are considered characteristic of specific manufacturing processes.

When 4-methylamphetamine was identified in seized amphetamine mixtures, related byproducts were also detected. These included dimers of the amphetamines, such as the dimer of amphetamine (di-(phenylisopropyl)amine), the dimer of 4-methylamphetamine (di-((4-methylphenyl)isopropyl)amine), and even a mixed dimer containing both amphetamine and 4-methylamphetamine. gtfch.orgresearchgate.net The presence of these dimers suggests that the synthesis was likely conducted in a way that allowed for the self-condensation of the amine products.

Byproducts from analogous amphetamine syntheses, particularly the Leuckart reaction, are also relevant. The Leuckart synthesis of amphetamine is known to produce characteristic impurities like N-formylamphetamine and 4-methyl-5-phenylpyrimidine. researchgate.net In the synthesis of the related compound 4-methylthioamphetamine (4-MTA) via the Leuckart route, analogous byproducts such as N-formyl-4-methylthioamphetamine and pyrimidine (B1678525) derivatives were identified. researchgate.net One study specifically identified N-formyl-4-methylamphetamine and 4-methyl-5-(4-methylphenyl)-pyrimidine as byproducts. researchgate.net The presence of N-formyl derivatives is particularly indicative of the Leuckart route, as they are unhydrolyzed intermediates.

| Byproduct | Associated Parent Compound(s) | Likely Synthetic Route | Reference |

| Di-((4-methylphenyl)isopropyl)amine | 4-Methylamphetamine | Not specified, likely condensation | gtfch.org, researchgate.net |

| Mixed Dimer of Amphetamine and 4-Methylamphetamine | Amphetamine, 4-Methylamphetamine | Co-synthesis, condensation | gtfch.org, researchgate.net |

| N-Formyl-4-methylamphetamine | 4-Methylamphetamine | Leuckart Reaction | researchgate.net |

| 4-Methyl-5-(4-methylphenyl)pyrimidine | 4-Methylamphetamine | Leuckart Reaction | researchgate.net |

| N-Formylamphetamine | Amphetamine | Leuckart Reaction | researchgate.net, unodc.org |

| α-Benzyl-N-methylphenethylamine | Methamphetamine | Reductive Amination | nih.gov |

Pharmacological Characterization of N Acetyl 4 Methylamphetamine: in Vitro and Ex Vivo Investigations

Effects on Neurotransmitter Systems in Preclinical Models

Preclinical studies in animal models provide insight into the net effect of these molecular interactions on brain neurochemistry. researchgate.net In vivo microdialysis in rats revealed that 4-MA is more potent at increasing extracellular serotonin (B10506) levels (approximately 18 times baseline) compared to dopamine (B1211576) levels (approximately 5 times baseline). wikipedia.org This potent serotonergic activity is thought to dampen the dopamine response, possibly through the activation of inhibitory serotonin receptors. wikipedia.org

Studies using intracranial self-stimulation (ICSS) in rats, a measure of abuse potential, showed that the abuse-related effects of N-alkylated 4-MA analogs decrease as the N-alkyl chain is elongated. nih.gov This reduction in abuse potential appears to parallel the observed decrease in activity at the dopamine transporter. nih.gov Specifically, S(+) N-methyl 4-MA, a potent releaser at DAT, NET, and SERT, showed the highest abuse potential. nih.gov In contrast, S(+) N-propyl 4-MA, which acts as a blocker at DAT and NET but a releaser at SERT, displayed no apparent abuse potential in this model. nih.gov These findings highlight that lengthening the N-alkyl chain can shift the pharmacological profile from a potent, non-selective releaser with abuse potential to a more selective SERT releaser. nih.gov

Structure Activity Relationship Sar Studies of N Acetylated Amphetamine Derivatives

Stereochemical Considerations in N-Acetylated Amphetamines

Stereochemistry plays a crucial role in the pharmacological activity of amphetamine derivatives. ontosight.aiunodc.org The amphetamine molecule has a chiral center at the alpha-carbon, leading to two enantiomers: (S)-(+)-amphetamine and (R)-(-)-amphetamine. oup.com The (S)-enantiomer is generally the more potent psychostimulant. ontosight.ai This stereoselectivity is also observed in its interactions with monoamine transporters.

Influence of Aromatic Substitutions on N-Acetylation-Derived Pharmacological Profiles

Substitutions on the aromatic ring of the amphetamine scaffold significantly modulate the pharmacological activity, particularly the selectivity for different monoamine transporters. nih.govresearchgate.net For example, substitution at the 4-position of the phenyl ring, as in 4-methylamphetamine, is known to enhance serotonergic activity compared to the parent compound, amphetamine. wikipedia.orgacs.org 4-Methylamphetamine inhibits the serotonin (B10506) transporter more potently than the dopamine (B1211576) transporter, a characteristic that is opposite to that of amphetamine. researchgate.netacs.org

Table 2: Impact of Aromatic Substitution on Transporter Selectivity

| Compound | Primary Transporter Target(s) |

| Amphetamine | DAT/NET > SERT |

| 4-Methylamphetamine (4-MA) | SERT > DAT/NET |

| N-Acetylamphetamine | Weak inhibitor at DAT/NET/SERT |

| N-Acetyl-4-methylamphetamine | Predicted to be a weak inhibitor with slight preference for SERT |

This table provides a generalized summary of transporter selectivity based on known SAR principles. wikipedia.orgnih.govresearchgate.netacs.org

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry has become an invaluable tool for understanding the structure-activity relationships of psychoactive compounds. nih.govslideshare.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide insights into how molecules like this compound interact with monoamine transporters at an atomic level. nih.govlifechemicals.com

For N-acetylated amphetamine derivatives, computational models can be used to:

Predict Binding Affinities: Docking studies can predict the binding poses and affinities of this compound at the active sites of DAT, NET, and SERT. These studies can help to rationalize the expected decrease in potency compared to the non-acetylated parent compound. The larger and more polar acetyl group may introduce steric clashes or unfavorable electrostatic interactions within the binding pocket. nih.gov

Analyze Conformational Changes: Molecular dynamics simulations can reveal how the binding of this compound might induce conformational changes in the transporters, and whether these changes are conducive to the reverse transport mechanism.

Develop QSAR Models: By analyzing a series of N-acetylated and related amphetamine derivatives, QSAR models can be developed to correlate specific structural features (e.g., the nature of the N-substituent, the pattern of aromatic substitution) with pharmacological activity. acs.org This can aid in the prediction of the pharmacological profiles of novel, yet-to-be-synthesized analogs.

Computational studies have been employed to investigate the interaction of amphetamine with various reagents, demonstrating the utility of these methods in predicting molecular interactions and properties. nih.gov Similar approaches could be applied to this compound to further elucidate its SAR and predict its metabolic fate, including processes like N-dealkylation. researchgate.net

Advanced Analytical Methodologies for Detection and Structural Elucidation of N Acetyl 4 Methylamphetamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of N-Acetyl-4-methylamphetamine, allowing for its separation from other substances in a mixture and its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. gcms.cz For amphetamine-type substances, derivatization is often employed to improve their chromatographic behavior and to produce unique, high molecular weight fragments that aid in mass spectrometric identification. gcms.cz Acylation is a common derivatization strategy that can make compounds less polar and more volatile. gcms.cz

While N-acetylation is itself a form of derivatization, further derivatization of the parent compound, 4-methylamphetamine (4-MA), is a common analytical strategy. gtfch.org Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently used for the derivatization of amphetamines prior to GC-MS analysis. nih.govresearchgate.net One study found that PFPA provided the best sensitivity for the derivatization of a panel of amphetamines, including 4-MA. nih.govresearchgate.net The resulting derivatives can be separated on a capillary column, such as a DB-1 or HP-5MS, and detected by a mass spectrometer. gtfch.orgnih.gov

A study examining designer amphetamines utilized GC-MS with three different derivatization procedures: R(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (R-MTPAC), HFBA, and chlorodifluoroacetic anhydride (ClF2AA). oup.com The use of different derivatizing agents can help to differentiate between structurally similar compounds. researchgate.net For instance, while the mass spectra of the regioisomers 2-, 3-, and 4-methylamphetamine are nearly identical, their acetyl derivatives can be differentiated by GC. researchgate.net

Table 1: GC-MS Parameters for the Analysis of Derivatized Amphetamines

| Parameter | Value/Description |

|---|---|

| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial temp 80°C (1 min), ramp to 280°C at 15°C/min, hold for 15 min gtfch.org |

| Mass Scan Range | 30-550 amu |

| Derivatizing Agents | HFBA, PFPA, TFAA, R-MTPAC, ClF2AA nih.govoup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) are indispensable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. ojp.gov These techniques are particularly useful for analyzing complex biological matrices. sci-hub.se

LC-MS/MS methods have been developed for the simultaneous analysis of numerous illicit drugs, including amphetamine derivatives, in samples like hair and amniotic fluid. analchemres.orgnih.gov These methods often utilize reversed-phase chromatography with C18 columns and mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid. euseme.euau.dk The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecular ion [M+H]+. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which can aid in the elemental composition determination of an unknown compound. drugsandalcohol.ie This is particularly valuable in distinguishing between isomers that have the same nominal mass. drugsandalcohol.ie For example, 4-methylamphetamine and N-methylamphetamine (methamphetamine) share the same empirical formula and therefore the same exact mass, which may pose an analytical challenge for HRMS without further fragmentation analysis. drugsandalcohol.ie

Table 2: Typical LC-MS/MS Parameters for Amphetamine Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 euseme.euau.dk |

| Mobile Phase A | 0.1% Formic acid in water nih.goveuseme.eu |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid euseme.euau.dk |

| Flow Rate | 0.2 - 0.3 mL/min nih.goveuseme.eu |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) or Full Scan High Resolution nih.goveuseme.eu |

Spectroscopic Techniques for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the unambiguous confirmation of a compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules. gtfch.org Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For 4-methylamphetamine, ¹H NMR spectroscopy in deuterated water (D₂O) clearly shows a para-substitution pattern on the aromatic ring, evidenced by two doublets around 7.2 ppm. gtfch.org The methyl group on the aromatic ring appears as a singlet at approximately 2.34 ppm. gtfch.org Further analysis using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms. gtfch.org The purity of a sample can also be assessed using quantitative NMR (qNMR).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of an N-acetylated compound will show characteristic absorption bands. For N-acetyl-p-methoxyamphetamine, a related compound, the IR spectrum displays a pattern consistent with a secondary amine and a para-disubstituted aromatic ring. researchgate.net The presence of the acetyl group gives rise to a strong carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹, and an N-H stretch for the secondary amide. The differentiation of regioisomers of methylamphetamine can be achieved using vapor phase IR in conjunction with GC. researchgate.net

Application of Multi-Technique Analytical Approaches in Research Matrices

In forensic and research settings, a single analytical technique is often insufficient for the definitive identification of a novel psychoactive substance. Therefore, a multi-technique approach is typically employed. nih.gov The combination of chromatographic separation with spectroscopic detection provides a high degree of confidence in the identification.

For example, the initial detection of 4-methylamphetamine in a seized sample was performed by GC-MS. gtfch.org However, due to the identical mass spectra of its isomers, further analysis was required. gtfch.orgresearchgate.net NMR spectroscopy was then used to confirm the para-position of the methyl group on the aromatic ring. gtfch.org This combination of GC-MS and NMR is a common workflow for the structural elucidation of new designer drugs. gtfch.org

In another example, a study on the interference of designer amphetamines in analytical procedures used immunoassays, GC-MS with different derivatization methods, and retention time data to distinguish between various amphetamine analogues. oup.com The use of multiple analytical platforms ensures the accuracy and reliability of the results, which is crucial in both clinical and forensic toxicology.

Derivatization Chemistry for Enhanced Analytical Performance

Derivatization is a cornerstone technique in the analytical chemistry of amphetamine-type substances (ATS), employed to modify the chemical structure of an analyte to enhance its suitability for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). jfda-online.com For amphetamines, which are polar and can exhibit poor chromatographic behavior, derivatization is often essential. jfda-online.com The process typically targets the active hydrogen on the primary or secondary amine functional group to increase the molecule's volatility and thermal stability while improving peak shape and, consequently, analytical sensitivity and selectivity. jfda-online.comnih.gov

Acetylation, the introduction of an acetyl group, is a common and effective derivatization strategy for amphetamines, including 4-methylamphetamine (4-MA). nih.govresearchgate.net This process converts the primary amine of 4-MA into a secondary amide, yielding this compound. The resulting derivative is less polar and more volatile, making it more amenable to GC-MS analysis. Studies have demonstrated that acetyl derivatization, often using acetic anhydride, can effectively differentiate between regioisomers of methylamphetamine, which is crucial as these isomers can have nearly identical mass spectra in their underivatized form. researchgate.net The formation of this compound has been specifically utilized in the structural elucidation and identification of 4-methylamphetamine in seized drug samples. researchgate.net

The enhancement in analytical performance is not limited to improved chromatography. The derivatized compound, this compound, produces a characteristic mass spectrum that aids in its unambiguous identification. While the mass spectra of underivatized positional isomers of methylamphetamine can be very similar, their N-acetyl derivatives may provide more distinct fragmentation patterns, although other analytical techniques are sometimes needed for definitive identification. researchgate.netata-journal.org

Various acylating agents are used for the derivatization of amphetamines, with fluorinated anhydrides being particularly popular due to the enhanced sensitivity they provide, especially with electron capture detection or negative chemical ionization mass spectrometry. jfda-online.comnih.gov A comparison of different derivatizing agents for ATS analysis, including acetic anhydride (which produces the N-acetyl derivative), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), has been conducted. nih.govnih.gov In one study comparing five different acylation reagents, acetic anhydride demonstrated superior performance in terms of signal-to-noise ratio and peak area for several amphetamines. nih.govoup.com Another study found that PFPA provided the best sensitivity for a panel of ten amphetamines and cathinones, including 4-methylamphetamine. nih.govresearchgate.net

A one-step in-matrix derivatization method has also been developed using ethyl chloroformate, which simplifies sample preparation for oral fluid analysis by GC-MS. nih.gov This method was successfully applied to quantify 4-methylamphetamine, among other analytes, with a linear range of 2.5–1,000 ng/mL. nih.gov

The selection of a derivatizing agent depends on the specific analytical goals, the matrix, and the instrumentation available. For this compound, the derivatization is the acetylation of 4-methylamphetamine itself, a process that has been proven to be a robust method for enhancing its detection and structural elucidation. researchgate.net

Research Findings on Derivatization of 4-Methylamphetamine and Related Compounds

| Derivatizing Agent | Analyte(s) Including | Matrix | Key Findings | Reference(s) |

| Acetic Anhydride | Amphetamine, Methamphetamine, MDA, MDMA, MDEA | Urine | Proved to be the best according to signal-to-noise ratio and peak area results for several amphetamines. | nih.govoup.com |

| Acetic Anhydride | 2-, 3-, and 4-methylamphetamine | N/A (Synthesis) | Used to differentiate regioisomers that have virtually identical mass spectra in their underivatized form. | researchgate.net |

| Trifluoroacetic Anhydride (TFAA) | 4-methylamphetamine | Seized Powder | The TFA derivative of 4-methylamphetamine was prepared and analyzed by GC-MS for structural confirmation. | researchgate.netata-journal.org |

| Pentafluoropropionic Anhydride (PFPA) | 4-methylamphetamine and 9 other ATS/cathinones | Oral Fluid | PFPA was found to be the best agent based on sensitivity for the target compounds. LOQ for 4-MA was 2.5-10 ng/mL. | nih.govresearchgate.net |

| Heptafluorobutyric Anhydride (HFBA) | 4-methylamphetamine and 9 other ATS/cathinones | Oral Fluid | Compared with PFPA and TFAA; PFPA was found to be superior in terms of sensitivity. | nih.govresearchgate.net |

| Ethyl Chloroformate | 4-methylamphetamine and 10 other amphetamine-like molecules | Oral Fluid | A simple one-step derivatization-extraction method was developed. The method was linear from 2.5-1,000 ng/mL for 4-MA. | nih.gov |

Quantifier and Qualifier Ions for Derivatized Amphetamines (including 4-Methylamphetamine)

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference(s) |

| 4-Methylamphetamine | Ethyl Chloroformate | 116 | 44, 105 | nih.gov |

| 4-Methylamphetamine | Pentafluoropropionic Anhydride (PFP) | 190 | 105, 117 | nih.gov |

| 4-Methylamphetamine | Heptafluorobutyric Anhydride (HFB) | 240 | 105, 117 | nih.gov |

| 4-Methylamphetamine | Trifluoroacetic Anhydride (TFA) | 140 | 105, 117 | nih.gov |

| Amphetamine | Acetic Anhydride (Acetyl) | 44 | 91, 118 | nih.gov |

| Methamphetamine | Acetic Anhydride (Acetyl) | 58 | 91 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.